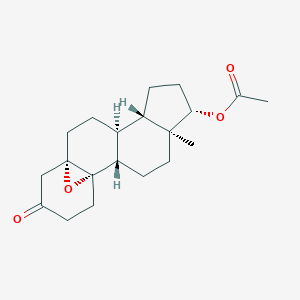
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one, also known as 17AAE, is a synthetic estrogenic compound that has been widely used in scientific research. It is a derivative of estradiol, a natural estrogen hormone that plays a crucial role in the regulation of the female reproductive system. 17AAE has been used to study the mechanism of action of estrogen and its effects on various physiological processes.
Mechanism Of Action
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one exerts its estrogenic effects by binding to estrogen receptors in the body. It has a high affinity for both estrogen receptor alpha and beta, which are found in various tissues throughout the body. Once bound to the receptors, 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one activates the transcription of target genes, leading to a cascade of downstream effects.
Biochemical And Physiological Effects
The biochemical and physiological effects of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one are diverse and depend on the tissue and cell type. In the brain, it has been shown to enhance memory and cognitive function. In bone, it promotes osteoblast activity and inhibits osteoclast activity, leading to increased bone density. In the cardiovascular system, it has been shown to improve lipid metabolism and reduce the risk of cardiovascular disease. In the reproductive system, it promotes the growth and development of the uterus and mammary glands.
Advantages And Limitations For Lab Experiments
One of the advantages of using 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one in lab experiments is its high potency and specificity for estrogen receptors. This allows researchers to study the effects of estrogen without the confounding factors of other hormones. However, one of the limitations is its potential to interact with other proteins and enzymes in the body, leading to off-target effects.
Future Directions
There are several future directions for the study of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one. One area of research is the development of selective estrogen receptor modulators (SERMs) that can target specific tissues and have fewer side effects than traditional estrogen therapy. Another area of research is the investigation of the role of estrogen in aging and age-related diseases such as Alzheimer's and cardiovascular disease. Finally, the development of new synthetic estrogens with improved potency and selectivity is an ongoing area of research.
Synthesis Methods
The synthesis of 17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one involves several steps, including the acetylation of estradiol and the epoxidation of the resulting compound. The final product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
Scientific Research Applications
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one has been extensively used in scientific research for its estrogenic properties. It has been used to study the effects of estrogen on the brain, bone, cardiovascular system, and reproductive system. It has also been used to investigate the mechanisms of action of estrogen and its role in the development and progression of various diseases such as breast cancer and osteoporosis.
properties
CAS RN |
124831-98-7 |
|---|---|
Product Name |
17beta-(Acetyloxy)-5alpha,10-epoxyestran-3-one |
Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
[(1S,2S,5S,6S,9S,10S,13S)-5-methyl-15-oxo-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadecan-6-yl] acetate |
InChI |
InChI=1S/C20H28O4/c1-12(21)23-17-4-3-15-14-6-9-19-11-13(22)5-10-20(19,24-19)16(14)7-8-18(15,17)2/h14-17H,3-11H2,1-2H3/t14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
KEMFSPTYPOTLGN-RBZZARIASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@]45[C@]3(O4)CCC(=O)C5)C |
SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2CCC45C3(O4)CCC(=O)C5)C |
synonyms |
3-keto-5,10-epoxy-nor-19-methylandrostane-17-acetate keto-epoxy-Me-androstane acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




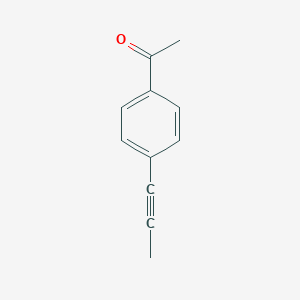

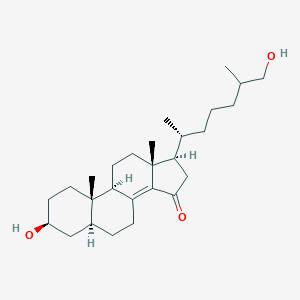




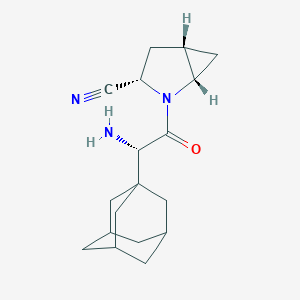
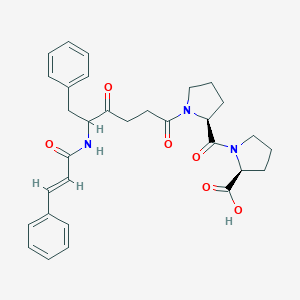
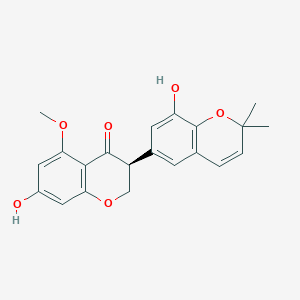
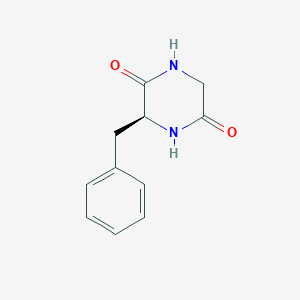
![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)
